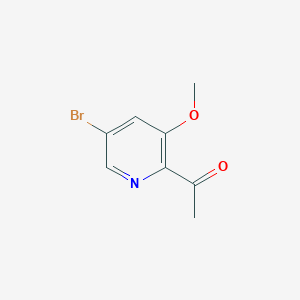

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-bromo-3-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEBOMXZZRMZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Brominating Agents and Conditions

- N-Bromosuccinimide (NBS): Often used for selective bromination at activated positions.

- Bromine (Br2) in presence of Lewis acids: Such as FeBr3 or AlBr3 to enhance electrophilic bromination.

- Tribromooxyphosphorus (Phosphorus tribromide derivatives): Used in some bromination patents for selective halogenation.

Reaction Conditions

- Solvent: Acetonitrile, dichloromethane, or other aprotic solvents.

- Temperature: Low temperatures (0 to 5 °C) to control reactivity and selectivity.

- Time: Monitored to prevent overbromination.

Example Reaction Scheme

$$

\text{3-Methoxypyridin-2-yl ethanone} + \text{NBS} \xrightarrow[\text{solvent, low temp}]{} \text{1-(5-Bromo-3-methoxypyridin-2-yl)ethanone}

$$

This approach is adapted from the synthesis of related brominated pyridine derivatives, ensuring regioselective substitution at the 5-position due to electronic and steric effects of the methoxy and ethanone groups.

Preparation of Stock Solutions and Formulations

Once synthesized, this compound is often prepared as stock solutions for research purposes. The solubility and formulation methods are critical for biological or chemical assays.

Solubility and Stock Solution Preparation

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.35 | 21.73 | 43.47 |

| 5 mM Solution Volume (mL) | 0.87 | 4.35 | 8.69 |

| 10 mM Solution Volume (mL) | 0.43 | 2.17 | 4.35 |

Note: These volumes correspond to the amount of solvent required to achieve the desired molarity based on the molecular weight of approximately 230 g/mol.

Solvent Systems for Stock Solutions

- Dimethyl sulfoxide (DMSO) is commonly used as a master solvent due to good solubility.

- Co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and water can be used in sequence to prepare in vivo formulations.

- The solution must remain clear after each solvent addition; physical methods like vortexing, ultrasound, or gentle heating aid dissolution.

Research Findings and Optimization Notes

- Regioselectivity: The presence of the methoxy group at the 3-position directs bromination preferentially to the 5-position due to electronic activation and steric hindrance at other sites.

- Purity: Careful control of temperature and stoichiometry is essential to avoid polybromination or substitution at the 6-position.

- Yield: Optimized bromination reactions typically yield the desired 5-bromo isomer in moderate to high yields (50-80%) depending on conditions.

- Characterization: The product is characterized by NMR, mass spectrometry, and elemental analysis to confirm substitution pattern.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, synthesis methods for closely related compounds such as 1-(6-Bromo-3-methoxypyridin-2-yl)ethanone provide valuable insights. The key difference lies in the position of bromination, which can be controlled by reaction conditions and choice of brominating agent.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation | 3-Methoxypyridin-2-yl ethanone | Commercially available or synthesized by acetylation of 3-methoxypyridine |

| 2 | Selective bromination | NBS or Br2 + Lewis acid, low temp (0-5 °C), aprotic solvent | Regioselective bromination at 5-position |

| 3 | Purification | Column chromatography or recrystallization | To isolate pure this compound |

| 4 | Stock solution preparation | DMSO and co-solvents PEG300, Tween 80, water | Ensure clear solutions for biological assays |

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 1-(5-substituted-3-methoxypyridin-2-yl)ethanone derivatives.

Oxidation: Formation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanoic acid.

Reduction: Formation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanol.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone exhibit antimicrobial activity against various bacterial strains. This is particularly relevant in the development of new antibiotics, as resistance to existing drugs continues to rise. The specific mechanisms through which this compound exerts its antimicrobial effects remain to be fully elucidated, but its structural features suggest potential interactions with bacterial cell components.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that certain pyridine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the bromine and methoxy groups may enhance the compound's efficacy by improving its binding affinity to biological targets involved in cancer progression.

Case Studies

Case Study 1: Antimicrobial Testing

In a recent study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines, revealing that it induced apoptosis in certain types of cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone and related pyridine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₈H₈BrNO₂ | 230.06 | 1.8* | 3 | Br (C5), OCH₃ (C3), COCH₃ (C2) |

| 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone | C₈H₇BrClNO | 248.50 | 2.6 | 2 | Br (C5), Cl (C6), CH₃ (C2) |

| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | C₇H₅BrFNO | 218.02 | 1.5 | 2 | Br (C5), F (C3), COCH₃ (C2) |

| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | C₇H₅BrClNO | 234.48 | 2.1 | 2 | Br (C5), Cl (C2), COCH₃ (C3) |

| 1-(5-Bromo-2-methylpyridin-3-yl)ethanone | C₈H₈BrNO | 214.06 | 1.9 | 2 | Br (C5), CH₃ (C2), COCH₃ (C3) |

Notes:

- XLogP3 : Indicates lipophilicity; higher values correlate with greater hydrophobicity. Methoxy groups (as in the target compound) reduce lipophilicity compared to halogens like chlorine .

- Hydrogen Bond Acceptors : The target compound has three acceptors (two oxygen atoms in methoxy and ketone groups, and one nitrogen in pyridine), enhancing its solubility in polar solvents compared to analogs with fewer acceptors .

Substituent Effects on Properties

- Bromine vs. Other Halogens: Bromine’s larger atomic radius and polarizability increase molecular weight and van der Waals interactions compared to fluorine or chlorine. For example, replacing fluorine in 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone with methoxy raises molecular weight by ~12 g/mol and XLogP3 by 0.3 units .

- Methoxy vs. Methyl Groups: The methoxy group in the target compound introduces hydrogen-bonding capacity and steric bulk, differentiating it from methyl-substituted analogs like 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (MW 214.06 vs. 230.06) .

- Positional Isomerism: Substituent placement significantly affects properties. For instance, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (Cl at C2) has a higher XLogP3 (2.1) than the target compound (1.8) due to reduced polarity .

Biological Activity

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is an organic compound with the molecular formula and a molecular weight of 230.06 g/mol. Its structure features a pyridine ring with a bromine atom at the 5-position and a methoxy group at the 3-position, alongside an ethanone functional group. This unique arrangement contributes to its potential biological activities, which are currently under investigation.

Structural Characteristics and Implications

The presence of the electron-withdrawing bromine and the electron-donating methoxy groups influences the compound's reactivity and biological activity. Compounds containing pyridine rings have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Similar pyridine derivatives have demonstrated significant antimicrobial activity against various bacterial strains and fungi, potentially disrupting cellular processes critical for pathogen survival.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

While specific mechanisms for this compound remain largely unexplored, its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 5-Bromo-2-methoxynicotinaldehyde | 0.88 | Contains a nicotinic structure; potential for different biological activity. |

| 5-Bromo-2-methoxy-3-methylpyridine | 0.81 | Methyl substitution may alter reactivity and properties. |

| 1-(2-Methoxypyridin-3-yl)ethanone | 0.87 | Different substitution pattern; potential for distinct biological effects. |

| (5-Bromopyridin-3-yl)(phenyl)methanone | 0.72 | A phenyl group adds complexity to interactions and reactivity. |

These comparisons highlight how variations in substitution patterns influence chemical behavior and potential applications.

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial properties of pyridine derivatives found that certain compounds exhibited potent activity against Candida albicans, suggesting mechanisms involving the inhibition of ergosterol synthesis critical for fungal cell membrane integrity .

Anticancer Activity Investigation

In vitro assays on related compounds indicated that they could significantly reduce cell viability in cancer cell lines at low concentrations (as low as 10 nM). For instance, derivatives targeting hypoxia-inducible factor 1 (HIF-1) showed reduced expression of vascular endothelial growth factor (VEGF), which is crucial in tumor angiogenesis .

Anti-Metastatic Effects

Recent findings from studies on benzofuran derivatives, which share structural similarities with this compound, indicate their potential in inhibiting metastasis in hepatocellular carcinoma (HCC) cells by modulating E-cadherin expression and downregulating markers associated with epithelial-mesenchymal transition (EMT) .

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHBrNO | |

| Molecular Weight | 230.06 g/mol | |

| Melting Point | ~90–95°C |

Basic: How is the bromine atom introduced into the pyridine ring during synthesis?

Answer:

Bromination strategies include:

- Electrophilic Aromatic Substitution (EAS) : Direct bromination of 3-methoxypyridin-2-yl ethanone using Br/FeBr. The methoxy group directs electrophiles to the para position (C5), favoring regioselectivity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids, using Pd catalysts, to introduce bromine post-functionalization .

Advanced: How can computational chemistry aid in predicting reaction pathways for this compound?

Answer:

- Density Functional Theory (DFT) : Calculates transition states and activation energies for reactions like nucleophilic substitution at the ketone or demethylation of the methoxy group. DFT optimizes regioselectivity predictions for bromination .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, e.g., polar aprotic solvents enhancing SN2 reactivity at the α-carbon of the ketone .

Advanced: How to resolve contradictions in NMR and X-ray data for this compound?

Answer:

- SHELX Refinement : Use SHELXL to refine crystallographic data, resolving discrepancies between experimental NMR shifts and X-ray bond angles. For example, tautomeric forms or crystal packing effects may distort NMR predictions .

- Paramagnetic NMR : Employ shift reagents or variable-temperature NMR to distinguish dynamic effects (e.g., rotameric equilibria) from structural ambiguities .

Basic: What are the key functional groups influencing reactivity?

Answer:

- Methoxy Group (C3) : Electron-donating via resonance, activates the pyridine ring for electrophilic substitution at C5 .

- Bromine (C5) : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .

- Ketone (C2) : Participates in condensation reactions (e.g., forming hydrazones) or reductions to alcohols .

Advanced: Strategies for optimizing Suzuki coupling with this compound?

Answer:

Q. Table 2: Example Suzuki Coupling Conditions

| Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh) | 92 | |

| 4-Methoxyphenylboronic acid | PdCl(dppf) | 88 |

Basic: Stability under different storage conditions?

Answer:

- Light-Sensitive : Store in amber vials at –20°C to prevent photodegradation of the bromine substituent .

- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the ketone to carboxylic acid .

Advanced: Mechanistic studies on degradation pathways under acidic conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.